
2-Thiazolidinethione, 3-(1-oxotetradecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is a heterocyclic compound that belongs to the thiazolidinethione family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- typically involves the reaction of thiazolidine-2-thione with a halohydrocarbon. For instance, thiazolidine-2-thione can be reacted with 1-bromotetradecane in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Thiazolidinethione, 3-(1-oxotetradecyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxotetradecyl side chain can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
科学的研究の応用
2-Thiazolidinethione, 3-(1-oxotetradecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
類似化合物との比較
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxotetradecyl group.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes, characterized by a similar thiazolidine ring structure.
Uniqueness
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is unique due to the presence of the long 1-oxotetradecyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
特性
CAS番号 |
86137-74-8 |
|---|---|
分子式 |
C17H31NOS2 |
分子量 |
329.6 g/mol |
IUPAC名 |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)tetradecan-1-one |
InChI |
InChI=1S/C17H31NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-14-15-21-17(18)20/h2-15H2,1H3 |
InChIキー |
XBEFNNHCBHARNO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N1CCSC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


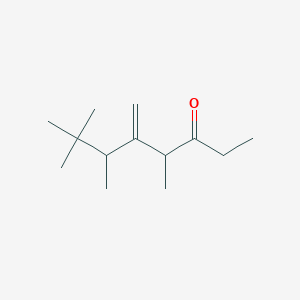

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
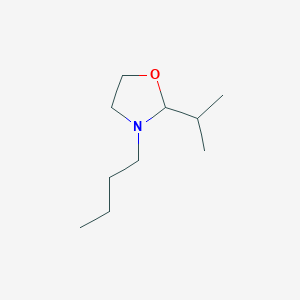
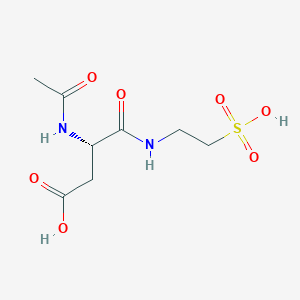
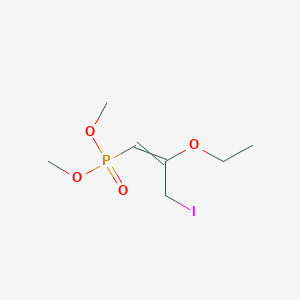

![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
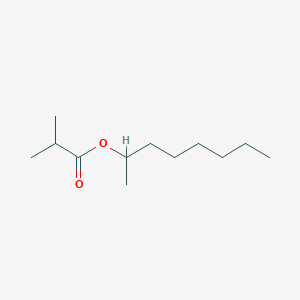


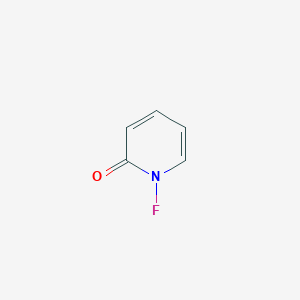

![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
